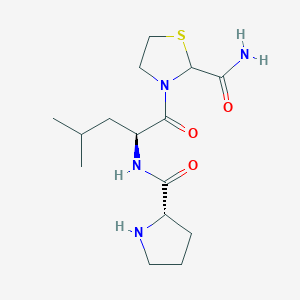
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- typically involves the reaction of L-cysteine with an aldehyde under physiological conditions. This reaction forms a thiazolidine ring through a click-type reaction that is efficient and stable . The reaction does not require any catalyst and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Methods such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- include other thiazolidine derivatives and cyclic peptides such as:
- Thiazolidine-4-one
- Thiazolidine-2,4-dione
- Cyclo-(tyrosylprolyl)
- Cyclo-(prolyl-leucyl)
Uniqueness
What sets 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- apart from these similar compounds is its unique combination of the thiazolidine ring with the prolyl-leucyl peptide sequence. This combination enhances its biological activity and selectivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
65166-59-8 |
|---|---|
Molecular Formula |
C15H26N4O3S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C15H26N4O3S/c1-9(2)8-11(18-13(21)10-4-3-5-17-10)14(22)19-6-7-23-15(19)12(16)20/h9-11,15,17H,3-8H2,1-2H3,(H2,16,20)(H,18,21)/t10-,11-,15?/m0/s1 |
InChI Key |
RQRVKWAPHOUZJK-AKABHXMESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCSC1C(=O)N)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCSC1C(=O)N)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
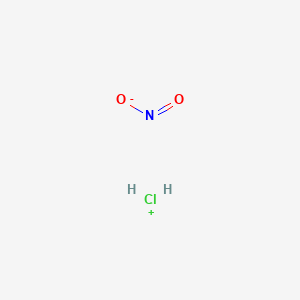
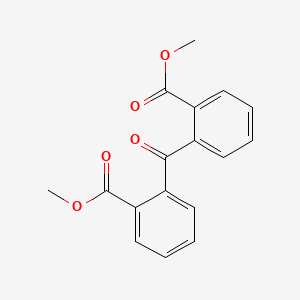
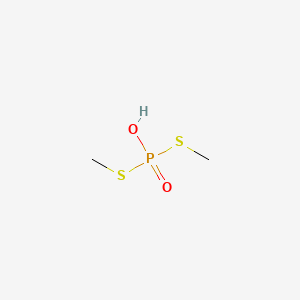
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
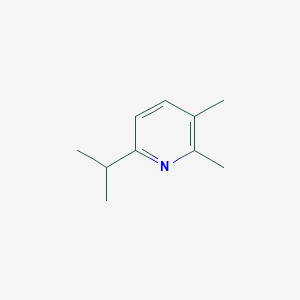
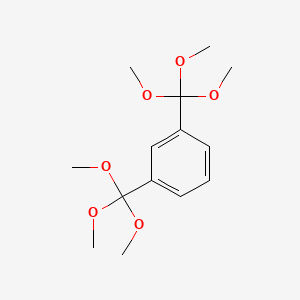
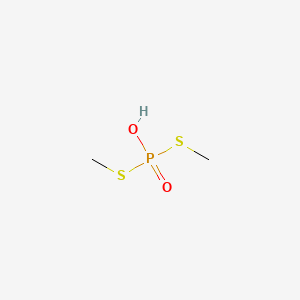
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
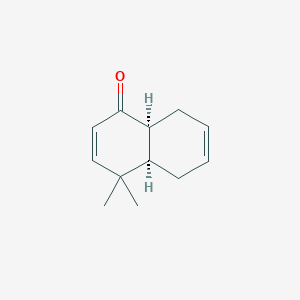
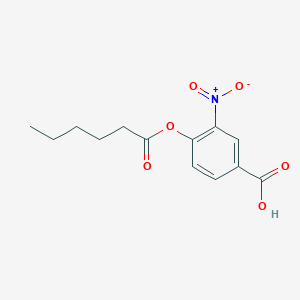
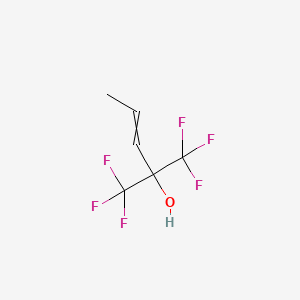
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
